molecular formula C23H29N7 B11179231 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11179231
M. Wt: 403.5 g/mol
InChI Key: HBWPVRIWFJDGQF-UHFFFAOYSA-N
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Description

6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a benzylpiperazine moiety and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the reaction of 4-benzylpiperazine with 4-ethylphenyl isocyanate to form an intermediate, which is then reacted with cyanuric chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylpiperazine moiety, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the triazine ring, potentially converting it into a dihydrotriazine derivative.

    Substitution: The triazine ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the benzylpiperazine moiety.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a ligand in the study of receptor-ligand interactions.

    Medicine: It is being investigated for its potential therapeutic properties, including its role as an anticancer or antimicrobial agent.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzylpiperazine moiety can interact with various receptors, potentially modulating their activity. The triazine ring may also play a role in binding to enzymes or other proteins, affecting their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could influence multiple biological processes.

Comparison with Similar Compounds

  • 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
  • 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine
  • 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-tert-butylphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness: The uniqueness of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H29N7

Molecular Weight

403.5 g/mol

IUPAC Name

6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H29N7/c1-2-18-8-10-20(11-9-18)25-23-27-21(26-22(24)28-23)17-30-14-12-29(13-15-30)16-19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3,(H3,24,25,26,27,28)

InChI Key

HBWPVRIWFJDGQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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